molecular formula C7H6BrClO B128993 3-Bromo-4-chloroanisole CAS No. 2732-80-1

3-Bromo-4-chloroanisole

Cat. No. B128993
CAS RN: 2732-80-1
M. Wt: 221.48 g/mol
InChI Key: SQHMXVXKKCXIGN-UHFFFAOYSA-N
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Description

3-Bromo-4-chloroanisole is a halogenated methoxybenzene, a class of compounds that are widely present in the environment but not produced in large technical quantities. These compounds, including various halogenated anisoles, have been detected in the marine troposphere, indicating their pervasive nature and potential mixed origins .

Synthesis Analysis

The synthesis of halogenated compounds similar to 3-Bromo-4-chloroanisole can be achieved through different pathways. For instance, gold-catalyzed reactions have been developed to synthesize halogenated dienes using halogenated alkynes as substrates . Additionally, N-Bromoacetamide-mediated reactions have been used for the synthesis of brominated amino derivatives from homoallylic trichloroacetimidates . Although these methods do not directly describe the synthesis of 3-Bromo-4-chloroanisole, they provide insight into the types of chemical reactions that could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of 3-Bromo-4-chloroanisole would consist of a benzene ring with a methoxy group (-OCH3) and halogen atoms (bromine and chlorine) attached to it. The position of these substituents on the benzene ring defines the compound's reactivity and interaction with other chemicals. The presence of halogens suggests that the compound could be reactive in various organic synthesis reactions, such as cross-coupling .

Chemical Reactions Analysis

Compounds similar to 3-Bromo-4-chloroanisole can participate in a variety of chemical reactions. For example, halogenated dienes synthesized through gold-catalyzed reactions can undergo further transformations like Diels-Alder and cross-coupling reactions . Additionally, brominated amino derivatives can be used to synthesize heterocyclic compounds like dihydrooxazoles . In the context of 3-Bromo-4-chloroanisole, its halogenated nature suggests it could be a versatile intermediate in cross-coupling reactions, potentially leading to the synthesis of various substituted aromatic compounds.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-Bromo-4-chloroanisole are not detailed in the provided papers, we can infer from the general characteristics of halogenated anisoles that it would likely be a solid at room temperature and could have a relatively high molecular weight due to the presence of bromine and chlorine atoms. Its solubility in organic solvents and reactivity in chemical reactions would be influenced by the electron-withdrawing effects of the halogens and the electron-donating effect of the methoxy group .

Scientific Research Applications

Catalysis and Sustainable Chemistry

3-Bromo-4-chloroanisole and related compounds play a role in catalysis and sustainable chemistry. For instance, in the study by Monopoli et al. (2010), a sustainable Ullmann-type homocoupling of chloroarenes, including 4-chloroanisole, was achieved using glucose as a renewable reductant in water. This process, catalyzed by Pd nanoparticles, underscores the utility of such compounds in green chemistry applications (Monopoli et al., 2010).

Environmental Presence and Impact

The presence of bromo- and chloroanisoles, including 3-bromo-4-chloroanisole, in the environment has been studied due to their mixed biogenic and anthropogenic origins. Führer and Ballschmiter (1998) investigated these compounds in the marine troposphere of the Atlantic Ocean, highlighting their significance in environmental chemistry (Führer & Ballschmiter, 1998).

Chemical Synthesis

The compound is also relevant in chemical synthesis. Zilberman (2003) demonstrated a one-step preparation of 3-substituted anisoles, including 3-bromoanisole and 3-chloroanisole, from nitrobenzenes using a phase-transfer catalyst. This methodology is vital for synthesizing various anisole derivatives efficiently (Zilberman, 2003).

Photolysis Studies

The photochemical behavior of chloroanisoles, closely related to 3-bromo-4-chloroanisole, has been studied for understanding their reactivity and transformation in environmental conditions. Silva et al. (2006) explored the photolysis of 4-chloroanisole in oxygen, leading to the formation of specific radicals and anisole as a major photoproduct (Silva et al., 2006).

Water Treatment and Odor Control

In the context of water treatment, Zhang et al. (2016) focused on chloroanisoles, which cause earthy and musty odors in drinking water. Their study developed a kinetic model to understand and control the formation of these compounds, including chloroanisoles, during water chlorination (Zhang et al., 2016).

Safety And Hazards

3-Bromo-4-chloroanisole is classified as a warning hazard. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Relevant Papers There are several papers and technical documents related to 3-Bromo-4-chloroanisole available from Sigma-Aldrich and ChemicalBook . These resources provide more detailed information about the compound’s properties and uses.

properties

IUPAC Name

2-bromo-1-chloro-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHMXVXKKCXIGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60639951
Record name 2-Bromo-1-chloro-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60639951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-chloroanisole

CAS RN

2732-80-1
Record name 3-Bromo-4-chloroanisole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2732-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-chloro-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60639951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
Y Ukisu - Reaction Kinetics, Mechanisms and Catalysis, 2019 - Springer
… When 3-bromo-4-chloroanisole (7) was dehalogenated at 30 C, the substrate rapidly consumed (within 30 min), the concentration of 4-CA peaked and then gradually decreased, and …
Number of citations: 4 link.springer.com
HE Faith, ME Bahler, HJ Florestano - Journal of the American …, 1955 - ACS Publications
… follows: 3-bromo-4-chloroanisole (5.35 g., 0.0241 mole) (see below) was … 3-Bromo-4-chloroanisole.18—3-Amino-4-chloroanisole18 made from 31.6g. of 4-chloro-3-nitroanisole as …
Number of citations: 21 pubs.acs.org
J Jiao, H Li, W Xie, Y Zhao, C Lin, J Jiang, L Wang - Chemical Science, 2023 - pubs.rsc.org
… The largest test molecules were 2,6-diisopropylaniline (GM 3 with the largest molecular volume of 195.23 Å 3 ) and 3-bromo-4-chloroanisole (GM 13 with the largest molecular weight of …
Number of citations: 5 pubs.rsc.org
CG Dong, QS Hu - Tetrahedron, 2008 - Elsevier
… Our results with 3-bromo-4-chlorotoluene and 3-bromo-4-chloroanisole as substrates showed that the two isomeric fluorenes were formed in about 4:1 ratio (Table 3, entries 6–8), 22 …
Number of citations: 39 www.sciencedirect.com
TM El Dine, J Rouden, J Blancheta - scholar.archive.org
… aminoethoxydiaryl borinate of the title compound was prepared using 3-bromo-4-chloroanisole (1.42 mL, 10 mmol) and isolated in the form of a pink solid (2.02 g, 5.70 mmol, 57%). …
Number of citations: 0 scholar.archive.org
MM Weiss, TA Dineen, IE Marx, S Altmann… - Journal of Medicinal …, 2017 - ACS Publications
Several reports have recently emerged regarding the identification of heteroarylsulfonamides as Na V 1.7 inhibitors that demonstrate high levels of selectivity over other Na V isoforms. …
Number of citations: 43 pubs.acs.org
YA Arbuzov, IG Bolesov, AL Zhuze, MN Kolosov… - Bulletin of the Academy …, 1965 - Springer
… g8 g of magnesium in a boiling solution of 4.1 g of 3-bromo-4-chloroanisole in 20 ml of dry ether. The mixture was heated untiI solution occurred and then added gradually to a stirred …
Number of citations: 3 link.springer.com
NAAA Al-Jabar - 1985 - repository.lboro.ac.uk
Several substituted phenylene- and biphenylenemercurials have been prepared and their degree of polymerization checked using mass spectrometry: in all cases only the trimeric …
Number of citations: 3 repository.lboro.ac.uk
ES INFORMATIONS
Number of citations: 0

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